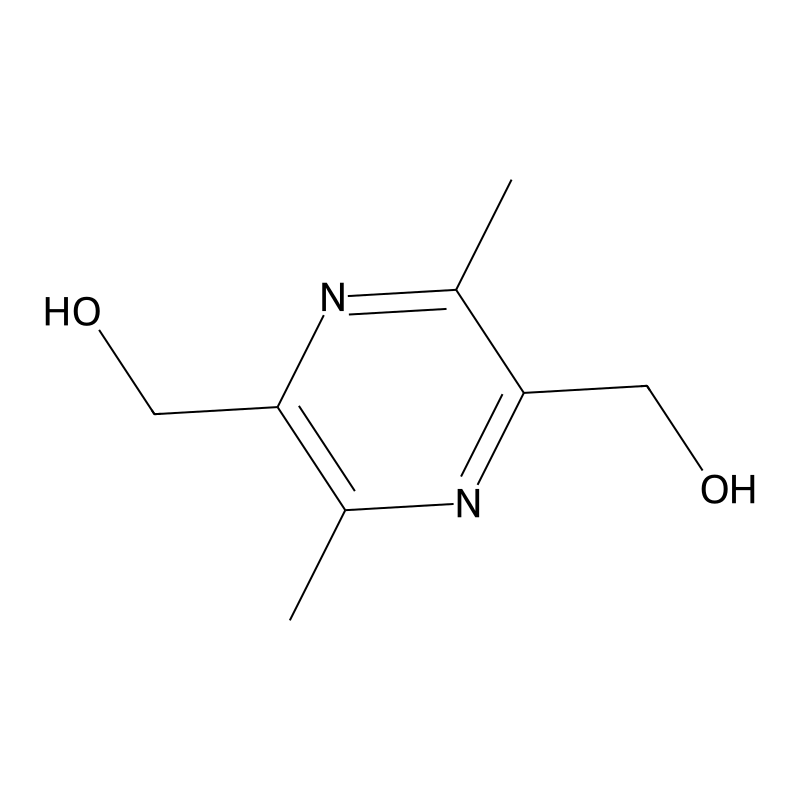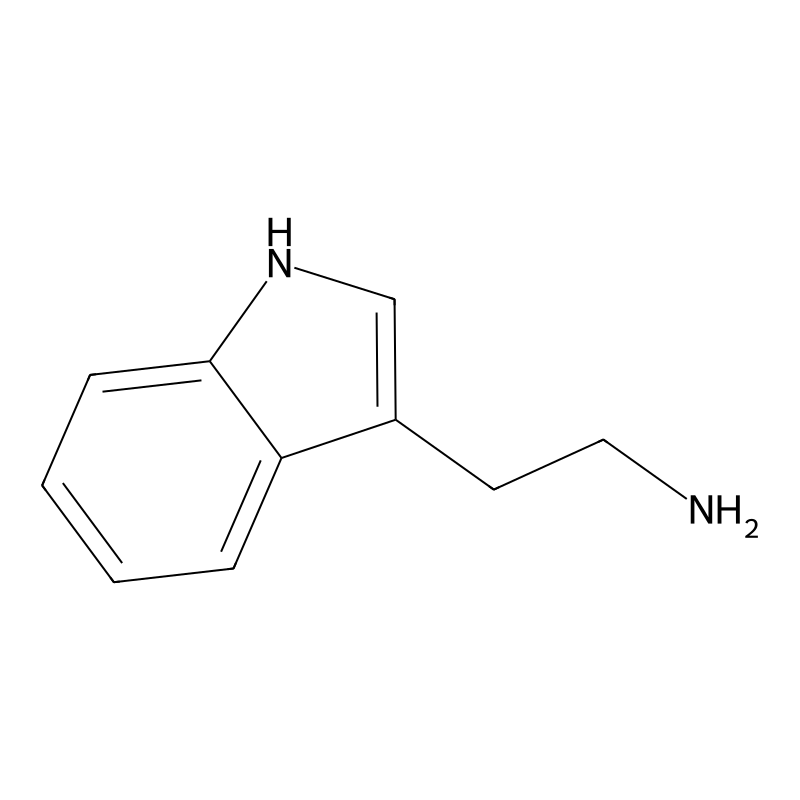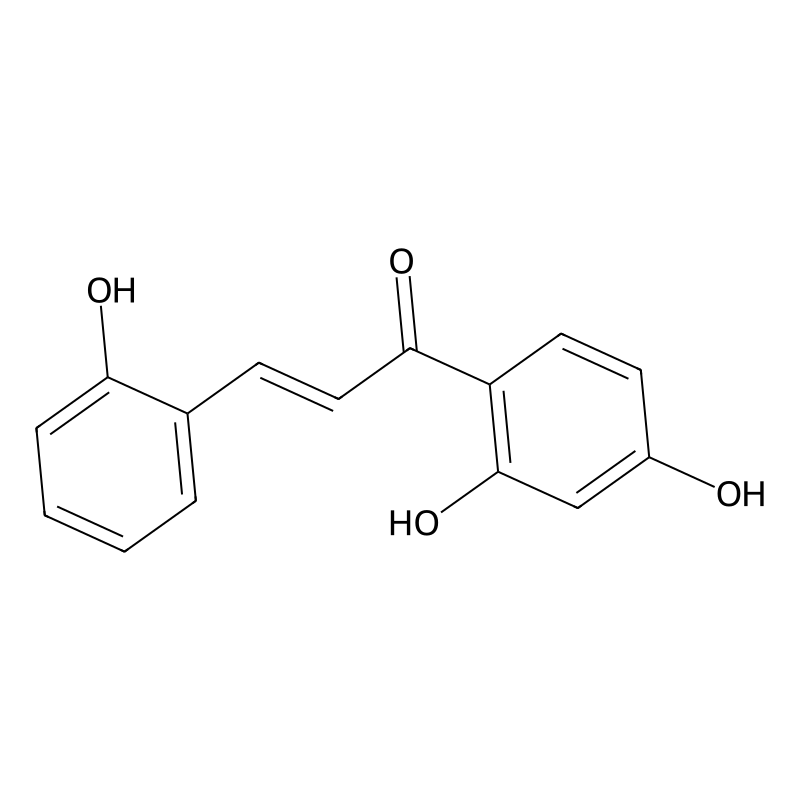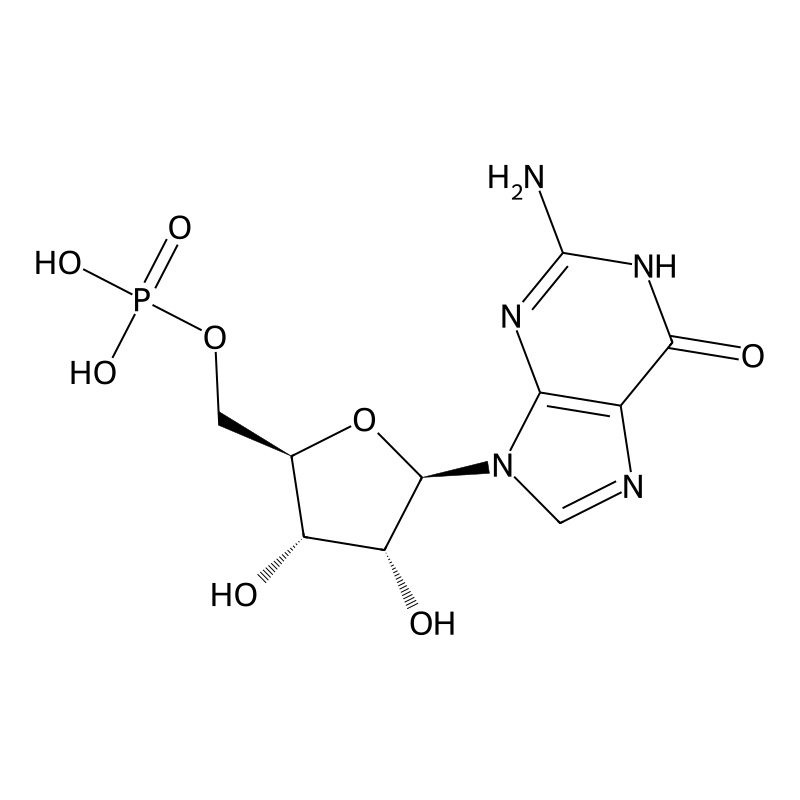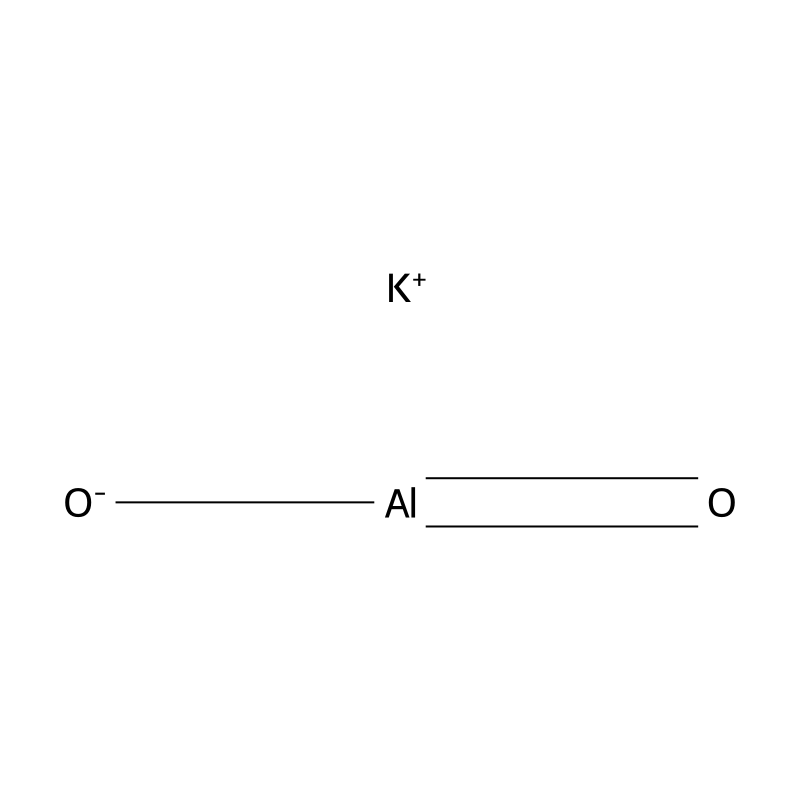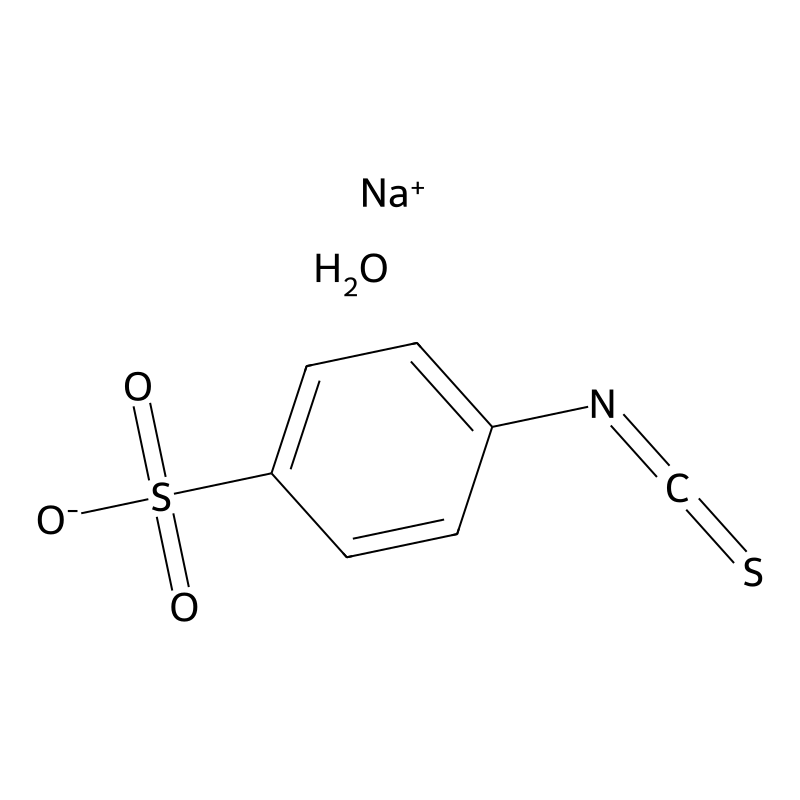Calcium lactobionate
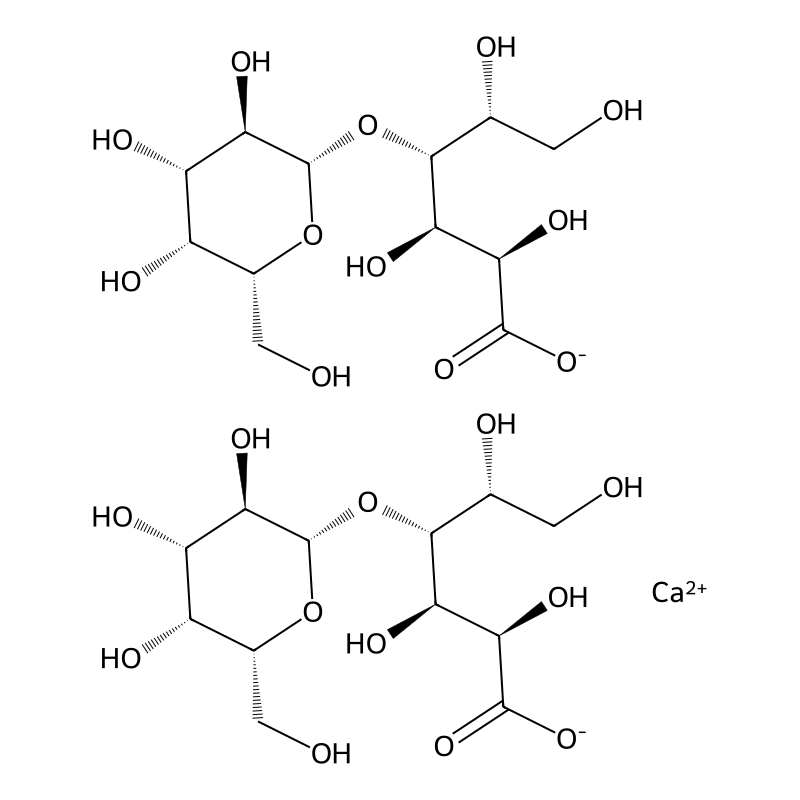
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Food Industry
Application Summary: Calcium Lactobionate Monohydrate is a salt of lactobionic acid used as a food stabilizer . There is a growing interest in the application of Lactobionic Acid (LBA) as a food ingredient .
Methods of Application: The compound is known for its numerous proven attributes as an antioxidant, chelator, and moisturizer agent . The lactobionate solution is treated with equivalent sulfate ions to precipitate calcium sulfate, and the supernatant passed through a series of ion-exchange resins to replace the calcium ions with hydrogen ions .
Results or Outcomes: Studies associated with food application and human intake are scarce in the literature.
Pharmaceuticals
Application Summary: Calcium Lactobionate Monohydrate is also used as a pharmaceutical ingredient .
Methods of Application: The method for lactobionic acid preparation from calcium lactobionate solution by ion exchange was introduced in 2001 .
Results or Outcomes: The properties of LBA are in the process of emerging research, in order to prove their potential use .
Biotechnological Production
Application Summary: There is a growing interest in the biotechnological production of lactobionic acid, which is industrially produced from Calcium Lactobionate Dihydrate .
Methods of Application: The productivity of lactobionic acid by microbial production can be affected by various factors – choice of microorganism and its concentration, supply of oxygen, temperature, substrate, cultivation method, pH, and aeration rate . Whey has been recommended as a cheap and suitable substrate for the lactobionic acid production .
Results or Outcomes: The increasing commercial importance urges the progression of schemes for lactobionic acid biotechnological manufacturing .
Preparation of Lactones
Application Summary: Calcium Lactobionate Dihydrate can be used in the preparation of lactones .
Methods of Application: The process involves the oxidation of lactose to produce lactobionic acid, which is then converted into lactones .
Results or Outcomes: This process is applicable for preparing lactones of other sugar acids .
Cosmetic Industry
Application Summary: Lactobionic acid, which is industrially produced from Calcium Lactobionate Dihydrate, is widely applied in the cosmetic industry due to its excellent properties, like antioxidant, biocompatibility, non-toxicity, chelating, biodegradability, and amphiphilic .
Methods of Application: Lactobionic acid is a disaccharide formed from gluconic acid and galactose, produced by oxidation of lactose . This organic acid is a high-value-added compound .
Results or Outcomes: Lactobionic acid’s unique properties, together with the wide range of usage, have also created it into a strategic high-value-added substance for the manufacture of new products .
Medicine
Application Summary: Lactobionic acid is also widely applied in medicine .
Calcium lactobionate is a calcium salt of lactobionic acid, characterized by its chemical formula . It is a white, crystalline powder that is soluble in water and has a slightly sweet taste. This compound is derived from the oxidation of lactose, a sugar found in milk, and is often used as a food additive and in pharmaceutical formulations. Calcium lactobionate is recognized for its stabilizing properties and is utilized in various applications, including organ preservation solutions and as a dietary supplement.
The mechanism of action of calcium lactobionate depends on the specific application.
- Calcium supplement: Calcium lactobionate improves calcium absorption in the intestines through a chelation mechanism with dietary fibers [].
- Heavy metal detoxification: Studies suggest calcium lactobionate might chelate heavy metals like lead, reducing their absorption and promoting their excretion [].
The primary method for synthesizing calcium lactobionate involves the electrolytic oxidation of lactose in the presence of calcium carbonate and bromine. The reaction can be summarized as follows:
This process results in the formation of crude calcium lactobionate, which can then be purified. The purification typically involves treating the crude product with lime (calcium oxide) to precipitate basic calcium lactobionate, followed by carbonation to yield normal calcium lactobionate .
Calcium lactobionate exhibits several biological activities. It is known for its ability to stabilize proteins and enzymes, making it valuable in pharmaceutical formulations. Additionally, it has been studied for its potential antioxidant properties and its role in enhancing the stability of other compounds during storage. Research indicates that calcium lactobionate can support cellular health by providing essential minerals and may also have beneficial effects on gut health due to its derivation from lactose .
The synthesis of calcium lactobionate can be achieved through various methods:
- Electrolytic Oxidation: Lactose is oxidized electrolytically in the presence of calcium carbonate and bromine, resulting in crude calcium lactobionate.
- Chemical Precipitation: Crude calcium lactobionate undergoes treatment with lime to form basic calcium lactobionate, which is further processed to obtain pure calcium lactobionate through carbonation .
- Enzymatic Production: Recent studies have explored biotechnological approaches using lactose-oxidizing enzymes from microorganisms such as Paraconiothyrium sp to convert lactose directly into calcium lactobionate under controlled conditions .
Calcium lactobionate has diverse applications across various fields:
- Food Industry: Used as a stabilizer and emulsifier in food products.
- Pharmaceuticals: Acts as an excipient for drug formulations, particularly for injectable medications.
- Organ Preservation: Incorporated into preservation solutions (e.g., Viaspan) to maintain organ viability during transplantation .
- Nutritional Supplements: Utilized for its mineral content and potential health benefits.
Studies have investigated the interactions of calcium lactobionate with other compounds and its effects on biological systems. For instance, research has shown that varying concentrations of calcium lactobionate in preservation solutions can significantly affect cellular responses during organ storage. Additionally, its interaction with other salts like sodium and potassium has been studied to optimize formulations for specific applications .
Several compounds share structural similarities or functional roles with calcium lactobionate. Below are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Lactobionic Acid | C12H22O11 | A sugar acid formed from lactose oxidation; serves as a precursor to calcium lactobionate. |
| Potassium Lactobionate | C24H42K2O24 | Similar applications but used primarily for osmotic support in organ preservation solutions. |
| Sodium Lactobionate | C24H42Na2O24 | Used similarly to potassium lactobionate; enhances stability in formulations. |
| Calcium Gluconate | C12H22CaO14 | A mineral supplement that provides calcium; used in similar health applications but lacks the stabilizing properties of lactobionates. |
Calcium lactobionate stands out due to its unique combination of stabilizing properties and mineral content, making it particularly useful in both food technology and pharmaceuticals.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
110638-68-1 (calcium salt/solvate)
12569-38-9 (calcium glubionate salt/solvate)
129388-07-4 (levdobutamine salt/solvate)
135326-55-5 (clarithromycin salt/solvate)
305831-47-4 (azithromycin salt/solvate)
33659-28-8 (calcium bromo salt/solvate)
3847-29-8 (erythromycin salt/solvate)
69313-67-3 (potassium salt/solvate)
97635-31-9 (calcium glubionate salt/solvate)
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
